3-Bromo-2-propylbenzoic acid
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Overview
Description
3-Bromo-2-propylbenzoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzoic acid, where a bromine atom is substituted at the third position and a propyl group at the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-propylbenzoic acid typically involves the bromination of 2-propylbenzoic acid. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The propyl group in this compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of 3-hydroxy-2-propylbenzoic acid, 3-amino-2-propylbenzoic acid, etc.
Oxidation: Formation of this compound derivatives with oxidized side chains.
Reduction: Formation of 3-bromo-2-propylbenzyl alcohol.
Scientific Research Applications
3-Bromo-2-propylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the manufacture of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 3-Bromo-2-propylbenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and the propyl group can interact with specific amino acid residues in the enzyme, leading to inhibition.
Comparison with Similar Compounds
3-Bromo-2-methylbenzoic acid: Similar structure but with a methyl group instead of a propyl group.
2-Bromo-3-propylbenzoic acid: Bromine and propyl groups are interchanged.
3-Chloro-2-propylbenzoic acid: Chlorine atom instead of bromine.
Uniqueness: 3-Bromo-2-propylbenzoic acid is unique due to the specific positioning of the bromine and propyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Biological Activity
3-Bromo-2-propylbenzoic acid (C10H11BrO2) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 3-position and a propyl group at the 2-position of the benzoic acid structure. This configuration influences its reactivity and biological interactions. The molecular formula is C10H11BrO2, with a molecular weight of approximately 243.1 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its antimicrobial and anti-inflammatory properties. Below are some key findings from recent studies:
Antimicrobial Activity
-
Inhibition of Pathogenic Bacteria : Studies have reported that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Mechanism of Action : The compound appears to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is consistent with other benzoic acid derivatives known for similar activities.
Anti-inflammatory Effects
Research has also indicated that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-α | 150 | 90 |
IL-6 | 200 | 120 |
Case Studies
Case Study 1: Antibacterial Efficacy in Clinical Isolates
A study conducted on clinical isolates demonstrated that this compound showed promising results against multidrug-resistant strains. The compound was tested in vitro, revealing effective inhibition at concentrations lower than those used for conventional antibiotics.
Case Study 2: In Vivo Anti-inflammatory Study
In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group. The results suggest its potential as a therapeutic agent for inflammatory diseases.
Toxicity and Safety Profile
While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate moderate toxicity levels in mammalian cells, necessitating further investigation into its safety for therapeutic use.
Properties
IUPAC Name |
3-bromo-2-propylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-4-7-8(10(12)13)5-3-6-9(7)11/h3,5-6H,2,4H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYCMZGDFXPYFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677424 |
Source
|
Record name | 3-Bromo-2-propylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263284-52-1 |
Source
|
Record name | 3-Bromo-2-propylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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